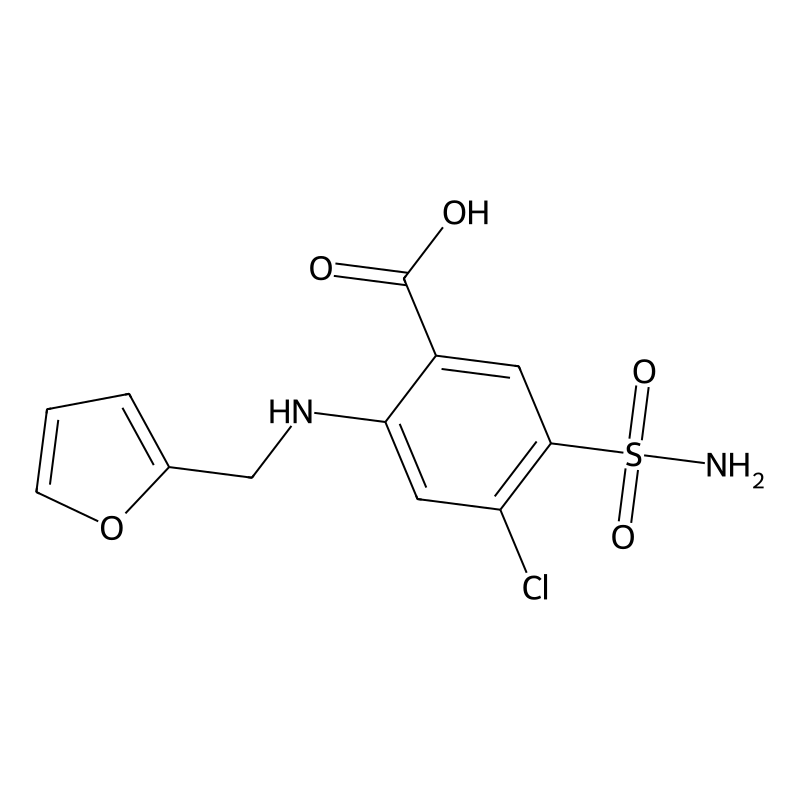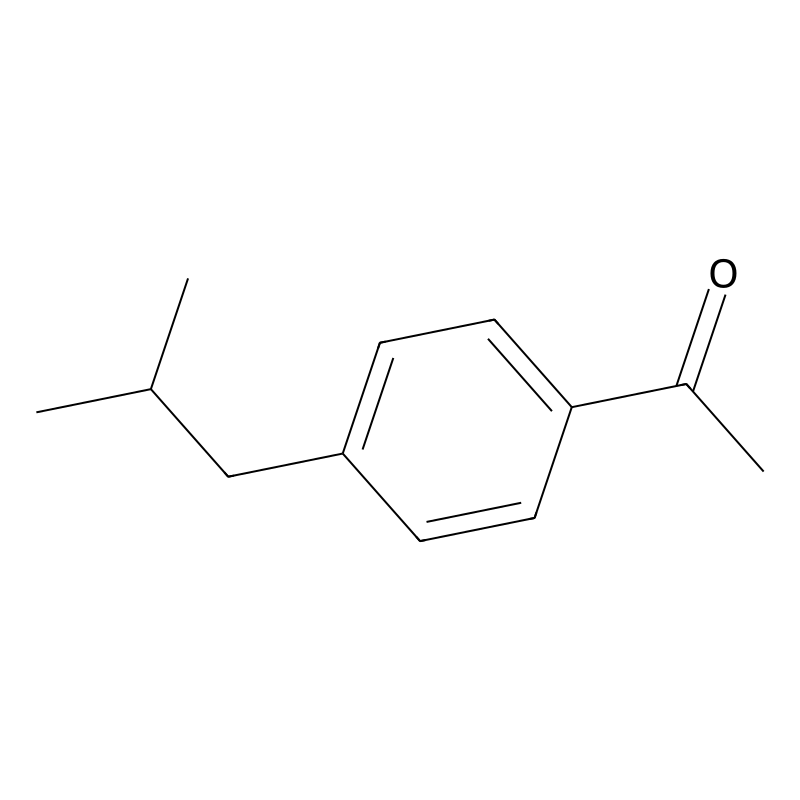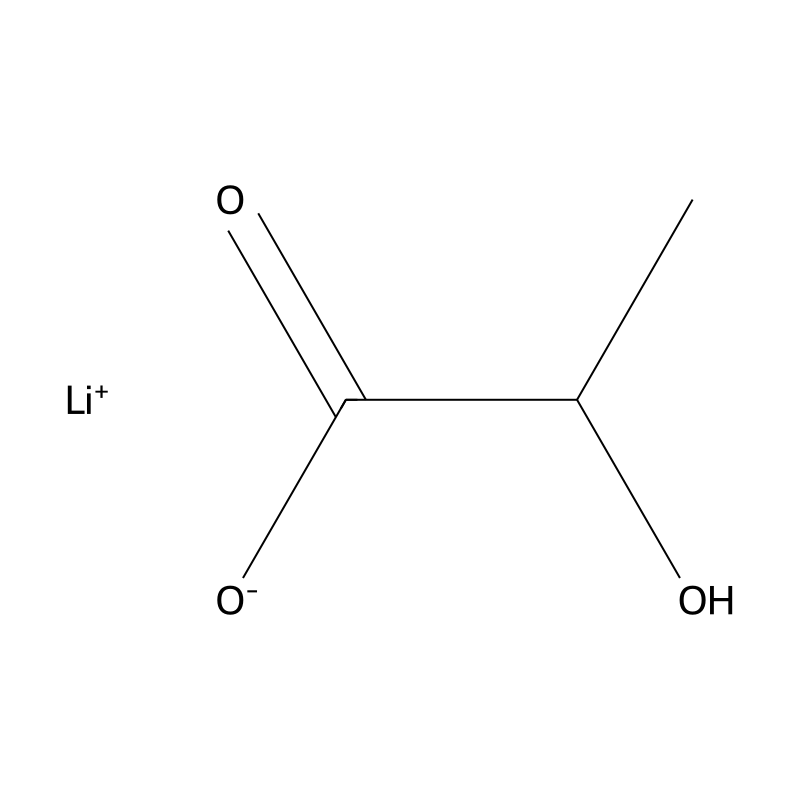Pharmacopeia & Metrological Institutes Standards
CAS No.:13539-59-8
Molecular Formula:C16H20N4O2
Molecular Weight:300.36 g/mol
Availability:
In Stock
CAS No.:51481-61-9
Molecular Formula:C10H16N6S
Molecular Weight:252.34 g/mol
Availability:
In Stock
CAS No.:54-31-9
Molecular Formula:C12H11ClN2O5S
Molecular Weight:330.74 g/mol
Availability:
In Stock
CAS No.:19237-84-4
Molecular Formula:C19H22ClN5O4
Molecular Weight:419.9 g/mol
Availability:
In Stock
CAS No.:38861-78-8
Molecular Formula:C12H16O
Molecular Weight:176.25 g/mol
Availability:
In Stock
CAS No.:867-55-0
Molecular Formula:C3H6LiO3
Molecular Weight:97.0 g/mol
Availability:
In Stock





